molecular formula C6H3Cl3O2 B154951 3,4,5-Trichlorocatechol CAS No. 56961-20-7

3,4,5-Trichlorocatechol

Cat. No.: B154951
CAS No.: 56961-20-7
M. Wt: 213.4 g/mol
InChI Key: FUTDYIMYZIMPBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trichlorocatechol can be synthesized through the chlorination of catechol. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the 3, 4, and 5 positions on the catechol ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where catechol is exposed to chlorine gas under controlled conditions. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichlorocatechol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4,5-Trichlorocatechol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.

    Biology: Studied for its effects on DNA and its potential role in inducing oxidative stress.

    Medicine: Investigated for its cytotoxic effects on cancer cells and its potential use in cancer research.

    Industry: Used in the production of pesticides and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorocatechol
  • 4,5-Dichlorocatechol
  • 3,5-Dichlorocatechol

Comparison

3,4,5-Trichlorocatechol is unique due to the presence of three chlorine atoms on the catechol ring, which significantly enhances its reactivity and ability to induce oxidative DNA lesions compared to its dichlorinated counterparts. The additional chlorine atom increases its lipophilicity and potential for bioaccumulation .

Properties

IUPAC Name

3,4,5-trichlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O2/c7-2-1-3(10)6(11)5(9)4(2)8/h1,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTDYIMYZIMPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074060
Record name 3,4,5-Trichlorocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25167-84-4, 56961-20-7
Record name Pyrocatechol, trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trichlorocatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trichlorocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the environmental significance of 3,4,5-Trichlorocatechol?

A1: this compound is a significant environmental contaminant found in effluents from bleached kraft pulp mills [, ]. It arises from the breakdown of lignin during the bleaching process and can persist in the environment, posing risks to aquatic life.

Q2: How does the chemical structure of this compound influence its persistence in the environment?

A2: Research suggests that the bioavailability of this compound plays a critical role in its persistence []. While microorganisms can degrade solvent-extractable forms, those associated with sediment organic matter are less accessible []. Additionally, chloroguaiacols covalently bound to lignin residues, potential precursors to this compound, are resistant to microbial degradation [].

Q3: What are the dechlorination products of this compound?

A4: The dechlorination pathway of this compound by anaerobic bacteria is specific and can lead to different products depending on the microbial community and environmental conditions. Studies have identified 3,5-dichlorocatechol and 3,4-dichlorocatechol as potential dechlorination products [, ].

Q4: Is this compound toxic?

A5: this compound exhibits toxicity to juvenile rainbow trout []. Research also suggests that the toxicity of chlorocatechols, including this compound, is linked to their membrane toxicity, specifically their ability to act as uncouplers of oxidative phosphorylation in a manner dependent on the degree of chlorination [].

Q5: How does the presence of copper ions affect the toxicity of this compound?

A6: Interestingly, copper ions exhibit a complex interaction with the toxicity of this compound. While copper increases the toxicity of less chlorinated catechols, it decreases the toxicity of this compound and other highly chlorinated catechols. This phenomenon is attributed to copper's influence on the uncoupling activity of these compounds [].

Q6: What is the aqueous solubility of this compound?

A7: The aqueous solubility of this compound has been experimentally determined at 25°C []. This information is crucial for understanding its fate and transport in aquatic environments.

Q7: Can this compound be used as a tracer for studying pulp mill effluent dispersion?

A8: While this compound is present in kraft pulp mill effluents, its suitability as a tracer for dispersion studies might be limited. Other components, like di- and tri-chloroacetic acids, have been suggested as potentially more appropriate tracers due to their higher abundance and lower volatility [].

Q8: What analytical techniques are used to study this compound?

A9: Various analytical methods are employed to study this compound. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used for identification and quantification in environmental samples [, , ]. High-performance liquid chromatography (HPLC) with UV detection is also employed for determining aqueous solubility [].

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